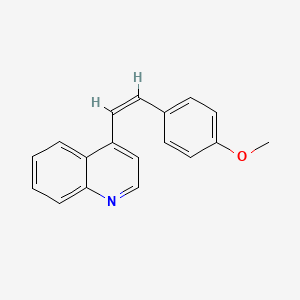
4-Borono-2-(cyclohexyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Borono-2-(cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C13H17BO5. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring, which is further substituted with a cyclohexyloxy group (-OC6H11) and a carboxylic acid group (-COOH).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Borono-2-(cyclohexyloxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2)
Major Products
Applications De Recherche Scientifique
4-Borono-2-(cyclohexyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials and polymers, where its unique chemical properties can be leveraged
Mécanisme D'action
The mechanism of action of 4-Borono-2-(cyclohexyloxy)benzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and nucleotides. The boronic acid group can form cyclic esters with diols, which is a key interaction in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Boronobenzoic acid: Similar structure but lacks the cyclohexyloxy group.
2-Borono-4-methoxybenzoic acid: Similar structure but has a methoxy group instead of a cyclohexyloxy group.
Uniqueness
4-Borono-2-(cyclohexyloxy)benzoic acid is unique due to the presence of the cyclohexyloxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various applications, particularly where specific steric and electronic properties are required .
Propriétés
Numéro CAS |
1045780-95-7 |
|---|---|
Formule moléculaire |
C13H17BO5 |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
4-borono-2-cyclohexyloxybenzoic acid |
InChI |
InChI=1S/C13H17BO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h6-8,10,17-18H,1-5H2,(H,15,16) |
Clé InChI |
WNMWAZOKBFAFSQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)O)OC2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)










![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
